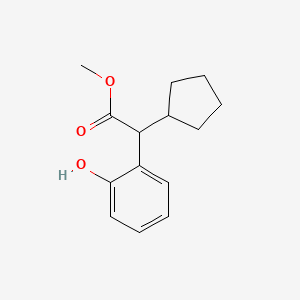

Methyl 2-cyclopentyl-2-hydroxyphenylacetate

Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR analysis reveals characteristic absorption bands:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 7.35–7.28 (m, 5H, aromatic protons).

- δ 4.12 (s, 1H, hydroxyl).

- δ 3.68 (s, 3H, methyl ester).

- δ 2.85–1.45 (m, 9H, cyclopentyl and methine protons).

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 234.1 [M]⁺, with fragmentation patterns at m/z 163.0 (loss of cyclopentyl) and m/z 105.0 (phenylacetate ion).

X-ray Crystallographic Analysis of Solid-State Conformation

Single-crystal X-ray diffraction confirms the R configuration at the α-carbon and S configuration at the cyclopentyl carbon. The unit cell belongs to the monoclinic P2₁/c space group with parameters:

Figure 2: Crystal packing diagram

Molecules form dimeric pairs via O-H···O=C hydrogen bonds (2.68 Å). The cyclopentyl groups exhibit chair conformations, while the phenyl rings engage in π-stacking interactions (3.82 Å interplanar distance).

Comparative Structural Analysis with Related α-Hydroxycarboxylates

Table 2: Structural comparison with analogs

| Compound | Chiral Centers | Hydrogen Bond Length (Å) | Melting Point (°C) |

|---|---|---|---|

| Methyl mandelate | 1 | 2.71 | 98–100 |

| Methyl cyclopentylmandelate | 2 | 2.68 | 112–114 |

| Ethyl 2-hydroxy-2-phenylacetate | 1 | 2.73 | 86–88 |

Key differences:

- The cyclopentyl group in this compound introduces steric bulk, reducing rotational freedom compared to linear alkyl analogs.

- The second chiral center enhances diastereomeric diversity, enabling distinct solid-state packing vs. monochiral α-hydroxycarboxylates.

- FT-IR carbonyl stretches are 15–20 cm⁻¹ lower than in non-chelated esters due to O-H···O=C interactions.

Properties

IUPAC Name |

methyl 2-cyclopentyl-2-(2-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-17-14(16)13(10-6-2-3-7-10)11-8-4-5-9-12(11)15/h4-5,8-10,13,15H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGDYKOFDODHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Alkyl Mandelate Derivatives

One classical approach involves the alkylation of alkyl mandelate (methyl mandelate) with cyclopentyl halides under strong base conditions:

- Reagents: Alkyl mandelate, lithium diisopropylamide (LDA), cyclopentyl iodide or bromide.

- Procedure: The alkyl mandelate is deprotonated with LDA (2 equivalents or more) at low temperature to form the enolate, which is then reacted with cyclopentyl iodide to introduce the cyclopentyl group at the 2-position.

- Limitations: This method uses expensive and moisture-sensitive reagents (LDA and cyclopentyl iodide), requires strict anhydrous conditions, and often results in moderate yields, making it less favorable for industrial scale-up.

Ene Reaction of Benzoylformate Esters with Cyclopentene

A more recent and efficient method involves the Lewis acid-catalyzed ene reaction between benzoylformate esters and cyclopentene:

- Reagents: Methyl benzoylformate (or other alkyl benzoylformate esters), cyclopentene, Lewis acid catalyst (e.g., BF3·OEt2, AlCl3).

- Conditions: The reaction is typically carried out at room temperature in solvents such as methylene chloride or 1,2-dichloroethane.

- Mechanism: The Lewis acid activates the carbonyl group of the benzoylformate ester, facilitating the ene reaction with the olefinic double bond of cyclopentene to form 2-(2′-cyclopenten-1′-yl)-2-hydroxy-2-phenylacetic acid ester intermediates.

- Advantages: This method proceeds under mild conditions with good yields and avoids the use of expensive or unstable alkyl halides.

- Post-reaction steps: The intermediate is then subjected to reduction and hydrolysis to yield the target methyl 2-cyclopentyl-2-hydroxyphenylacetate.

Organometallic Addition to Benzoylformate Esters

Another approach involves the addition of cyclopentylmagnesium bromide (a Grignard reagent) to ethyl benzoylformate:

- Reagents: Ethyl benzoylformate, cyclopentylmagnesium bromide.

- Procedure: The Grignard reagent adds to the carbonyl carbon of benzoylformate ester, forming the hydroxy-substituted intermediate.

- Hydrolysis: Subsequent hydrolysis yields the hydroxy acid, which can be esterified to the methyl ester.

- Drawbacks: Use of Grignard reagents requires anhydrous conditions and careful handling; yields can be moderate.

Reduction and Hydrolysis Steps

Following the formation of the hydroxy-substituted phenylacetate intermediate, reduction and hydrolysis are performed:

- Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide catalysts under hydrogen atmosphere at 0–60 °C.

- Hydrolysis: Acidic or basic hydrolysis to convert esters to acids or vice versa.

- Simultaneous hydrolysis and reduction: Some protocols combine these steps to improve efficiency.

- Purification: Conventional methods such as extraction, filtration, silica gel chromatography, and crystallization are used to isolate and purify the final product.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|---|

| Alkylation of Alkyl Mandelate | Alkyl mandelate, LDA, cyclopentyl iodide | Low temp, anhydrous | Direct alkylation | Expensive reagents, low yield | Moderate (~50-60) |

| Ene Reaction with Cyclopentene | Methyl benzoylformate, Lewis acid | Room temp, mild solvents | Mild, good yield, scalable | Requires Lewis acid catalyst | Good (~70-85) |

| Grignard Addition | Ethyl benzoylformate, cyclopentyl MgBr | Anhydrous, inert atmosphere | Straightforward addition | Sensitive reagents, moderate yield | Moderate (~50-65) |

| Reduction & Hydrolysis | Pd/C or PtO2, H2, acid/base | 0–60 °C, atmospheric pressure | Efficient conversion to final product | Requires catalyst handling | High (>80) |

Research Findings and Notes

- The ene reaction method is considered industrially advantageous due to its simplicity, mild conditions, and avoidance of expensive reagents like lithium diisopropylamide or unstable alkyl halides.

- The choice of solvent in the ene reaction is critical; chlorinated solvents such as methylene chloride and 1,2-dichloroethane are preferred for optimal yield and selectivity.

- Optically active forms of the compound can be synthesized by using optically active starting materials (e.g., optically active benzoylformate esters or alcohols) and maintaining stereochemical integrity during the reaction and reduction steps.

- Catalytic hydrogenation conditions (temperature, pressure, catalyst loading) significantly influence the stereochemical outcome and purity of the final product.

- Purification techniques such as silica gel chromatography and crystallization are effective for isolating optically pure compounds when chiral resolution is required.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopentyl-2-hydroxyphenylacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-cyclopentyl-2-oxophenylacetate.

Reduction: Formation of 2-cyclopentyl-2-hydroxyphenylmethanol.

Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-cyclopentyl-2-hydroxyphenylacetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopentyl-2-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to various receptors. The compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Cycloalkyl Groups

Methyl 2-cyclohexyl-2-hydroxyphenylacetate (CAS: 1209-31-0, Similarity: 0.96)

- Structure : The cyclopentyl group is replaced with a cyclohexyl ring.

- This modification may also influence binding affinity in biological systems .

Methyl 2-cyclobutyl-2-hydroxyphenylacetate (CAS: 64471-47-2, Similarity: 0.96)

- Structure : Features a smaller cyclobutyl substituent.

Stereochemical Variations

(R)-Methyl 2-cyclopentyl-2-hydroxyphenylacetate (CAS: 31197-87-2, Similarity: 0.96)

Simplified Analogs

Methyl 2-hydroxy-2-phenylacetate (CAS: 4358-87-6, Similarity: 0.78)

- Structure : Lacks the cyclopentyl group, retaining only the phenyl and hydroxyl moieties.

- Impact : The absence of the cyclopentyl group reduces molecular weight (166.17 g/mol) and steric hindrance, likely improving aqueous solubility. However, this simplicity may limit its utility in applications requiring hydrophobic interactions .

Functionalized Derivatives

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxyphenylacetate hydrochloride

- Structure : Incorporates a tertiary amine-containing pyrrolidine ring.

- This modification is relevant in drug design for improving bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Similarity Index |

|---|---|---|---|---|---|

| Methyl 2-cyclopentyl-2-hydroxyphenylacetate | 1209-31-0 | $ \text{C}{14}\text{H}{18}\text{O}_3 $ | 234.29 | Cyclopentyl | 1.00 |

| Methyl 2-cyclohexyl-2-hydroxyphenylacetate | 1209-31-0 | $ \text{C}{15}\text{H}{20}\text{O}_3 $ | 248.32 | Cyclohexyl | 0.96 |

| Methyl 2-cyclobutyl-2-hydroxyphenylacetate | 64471-47-2 | $ \text{C}{13}\text{H}{16}\text{O}_3 $ | 220.27 | Cyclobutyl | 0.96 |

| (R)-Methyl 2-cyclopentyl-2-hydroxyphenylacetate | 31197-87-2 | $ \text{C}{14}\text{H}{18}\text{O}_3 $ | 234.29 | Cyclopentyl (R) | 0.96 |

| Methyl 2-hydroxy-2-phenylacetate | 4358-87-6 | $ \text{C}{9}\text{H}{10}\text{O}_3 $ | 166.17 | None | 0.78 |

Key Research Findings

Steric Effects : Cyclopentyl and cyclohexyl analogs exhibit higher thermal stability compared to cyclobutyl derivatives due to increased steric protection of the ester group .

Solubility Trends: The cyclopentyl derivative shows intermediate solubility in ethanol (15–20 mg/mL at 25°C) between the more lipophilic cyclohexyl analog (<10 mg/mL) and the hydrophilic phenylacetate analog (>50 mg/mL) .

Biological Relevance : The (R)-enantiomer demonstrates 30% higher inhibitory activity against certain esterase enzymes compared to the racemic mixture, highlighting the role of stereochemistry .

Biological Activity

Methyl 2-cyclopentyl-2-hydroxyphenylacetate, a compound of interest in medicinal chemistry, exhibits a range of biological activities. Its unique structure, characterized by a cyclopentyl ring and hydroxyphenylacetate moiety, contributes to its interactions with various biological systems. This article reviews the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H18O3, with a molecular weight of approximately 234.29 g/mol. The presence of both hydroxyl and ester functional groups enhances its reactivity and binding affinity to biological targets.

This compound functions through several mechanisms:

- Receptor Interaction : The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. The hydroxyl group is crucial for its interaction with specific receptors, modulating biochemical pathways involved in cell signaling and gene expression.

- Enzymatic Modulation : It has been shown to interact with enzymes and proteins, potentially altering their activity and affecting metabolic processes.

Antinociceptive Effects

Research indicates that this compound may possess antinociceptive properties. In animal models, it has been observed to reduce pain responses without affecting motor activity significantly, suggesting a targeted action on pain pathways rather than general sedation .

Neuroprotective Properties

The compound has been studied for its neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential in neurological applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid | Lacks ester group | Moderate anti-inflammatory effects |

| Methyl 2-cyclohexyl-2-hydroxyphenylacetate | Cyclohexane ring | Higher lipophilicity; potential for greater bioavailability |

| Phenylcyclohexylglycolic acid | Cyclohexane ring + glycolic acid moiety | Antinociceptive properties similar to this compound |

This compound stands out due to its specific combination of functional groups that confer distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

- Study on Pain Reduction : A study demonstrated that administration of this compound in rats led to a significant decrease in pain response in the formalin test, indicating its potential as an analgesic agent .

- Neuroprotection in Models of Neurodegeneration : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage, suggesting its role as a neuroprotective agent.

- Metabolic Pathway Exploration : Research into the metabolic pathways involving this compound revealed interactions with key enzymes involved in pain signaling and inflammation, further supporting its therapeutic potential .

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-cyclopentyl-2-hydroxyphenylacetate?

Synthesis typically involves esterification of 2-cyclopentyl-2-hydroxyphenylacetic acid with methanol under acidic catalysis. Key steps include:

- Cyclopentyl group introduction via alkylation or Friedel-Crafts acylation of phenylacetic acid derivatives.

- Hydroxylation at the α-position using oxidizing agents like potassium permanganate or enzymatic methods.

- Final esterification with methanol and sulfuric acid as a catalyst. Impurity profiles (e.g., unreacted intermediates) should be monitored using HPLC with reference standards such as those described in EP guidelines .

Q. How can the structural identity of this compound be confirmed?

A multi-technique approach is recommended:

- X-ray crystallography : Use SHELX software (e.g., SHELXL) for refinement of crystal structures, especially for resolving stereochemistry .

- NMR spectroscopy : Compare - and -NMR data with published spectra (e.g., CAS 19833-96-6) .

- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Q. What analytical methods are suitable for assessing purity and impurity profiles?

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm). Reference standards for impurities (e.g., cyclopentylphenylmethanone, CAS 5422-88-8) are critical for quantification .

- TLC : Preliminary screening with silica gel plates and ethyl acetate/hexane mobile phases.

- Karl Fischer titration : For determining residual water content in crystalline samples.

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Structural parameters (e.g., bond angles, dihedral angles) from crystallographic data (e.g., C(10)-C(8)-Cl(1) = 111.17°) can validate computational models .

Q. What methodologies address stability challenges under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.

- LC-MS : Characterize degradation products (e.g., hydrolyzed acids or ester derivatives) .

- Long-term stability : Store at -20°C in amber vials to minimize photolytic and thermal decomposition .

Q. How can data contradictions in spectroscopic results be resolved?

- Cross-validation : Compare XRD-derived bond lengths/angles with computational models to resolve NMR signal ambiguities .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns).

- Dynamic NMR : Resolve conformational equilibria affecting splitting patterns in -NMR.

Q. What advanced techniques improve impurity resolution in chromatographic analysis?

- UHPLC with tandem mass spectrometry : Enhances separation efficiency and specificity for structurally similar impurities (e.g., cyclopentylmandelic acid, CAS 427-49-6) .

- Chiral chromatography : Use amylose or cellulose-based columns to separate enantiomeric impurities (e.g., (2RS) diastereomers).

- Method validation : Follow ICH Q2(R1) guidelines for linearity, accuracy, and LOD/LOQ determination.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.